molecular formula C17H18N4O B2965754 4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile CAS No. 338773-33-4

4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile

Cat. No. B2965754
M. Wt: 294.358
InChI Key: CVDPZJYJZIAFSJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile is a chemical compound with the molecular formula C16H19N3O . It is used in various chemical reactions and has specific physical and chemical properties .


Synthesis Analysis

The synthesis of 4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile and similar compounds involves multi-step reactions . For instance, a new series of nicotinonitrile derivatives was designed and synthesized from the starting material (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .

Scientific Research Applications

Summary of the Application

The organic aromatic 4-methoxy-2-nitroaniline single crystal has been grown for use in nonlinear optic (NLO) materials. These materials have potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

Methods of Application or Experimental Procedures

The 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method. The crystal structure was confirmed using single crystal and powder X-ray diffraction (XRD) studies .

Results or Outcomes

The photoluminescence analysis revealed a high-intensity emission peak around 599 nm. The thermal analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal. The nonlinear optical properties of 4-methoxy-2-nitroaniline were measured using the Z-scan technique .

properties

IUPAC Name

4-methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-22-16-7-8-19-17(15(16)13-18)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDPZJYJZIAFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile

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